Structural Differentiation: Unique 4-Chloro-3-Nitro Substitution Pattern Enables Divergent Reactivity and Physicochemical Profile
The target compound is distinguished from its closest commercially available structural analogs—2-chloro-N-(3-nitrophenyl)propanamide and 2-chloro-N-(4-nitrophenyl)propanamide—by the presence of an additional chloro substituent at the 4-position of the phenyl ring adjacent to a 3-nitro group [1][2]. This unique substitution pattern results in a higher molecular weight (263.07 g/mol vs. 228.63 g/mol for both analogs) and a distinct electronic environment that alters key computed physicochemical parameters [3]. Specifically, the compound exhibits a higher predicted XLogP3 value of 2.5, indicating greater lipophilicity, and a Topological Polar Surface Area (TPSA) of 74.9 Ų [3]. While direct experimental values for the analogs are not uniformly available, these computational descriptors suggest a differentiated solubility and permeability profile that is critical for designing subsequent synthetic steps or interpreting biological assay results.
| Evidence Dimension | Molecular Formula, Weight, and Computed Lipophilicity |
|---|---|
| Target Compound Data | Molecular Formula: C9H8Cl2N2O3; Molecular Weight: 263.07 g/mol; XLogP3: 2.5; TPSA: 74.9 Ų |
| Comparator Or Baseline | 2-Chloro-N-(3-nitrophenyl)propanamide (CAS 379255-79-5): C9H9ClN2O3, 228.63 g/mol; 2-Chloro-N-(4-nitrophenyl)propanamide (CAS 147372-40-5): C9H9ClN2O3, 228.63 g/mol |
| Quantified Difference | Molecular weight increase of +34.44 g/mol (15.1% heavier). XLogP3 difference not directly comparable due to lack of data for analogs. |
| Conditions | Computed physicochemical properties from authoritative database entries [1][3][4] |
Why This Matters
The higher molecular weight and distinct lipophilicity (XLogP3=2.5) directly influence solubility, membrane permeability, and chromatographic behavior, making the compound a distinctly different chemical entity for synthetic or biological screening libraries.
- [1] Angene Chemical. (n.d.). CAS 956576-42-4 | 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide. Retrieved from https://www.angenechem.com/956576-42-4 View Source
- [2] CAS Common Chemistry. (n.d.). 2-Chloro-N-(3-nitrophenyl)propanamide (CAS RN: 379255-79-5). Retrieved from https://commonchemistry.cas.org/detail?cas_rn=379255-79-5 View Source
- [3] Angene Chemical. (n.d.). CAS 956576-42-4 | 2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide (Properties section). Retrieved from https://www.angenechem.com/956576-42-4 View Source
- [4] Chemsrc. (2024). 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide. Retrieved from https://m.chemsrc.com/cas/956576-42-4_2602850.html View Source
